ethyl (1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamate

Lipophilicity Physicochemical profiling Lead optimization

This compound is the 4-fluorophenyl matched-pair member of a thiazole–pyrazole series featuring a distinct ethyl carbamate warhead. It is indispensable for fluorine SAR where para-hydroxylation must be blocked—run parallel microsomal stability assays with the des-fluoro and p-tolyl analogs to isolate electronic vs. metabolic contributions. Annotated in FLT-3 kinase and RORγt modulator patents, it expands focused screening libraries for hematologic malignancies and autoimmune disease. Research-grade ≥95%.

Molecular Formula C16H15FN4O2S
Molecular Weight 346.4 g/mol
CAS No. 1019104-71-2
Cat. No. B3396838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamate
CAS1019104-71-2
Molecular FormulaC16H15FN4O2S
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)F)C
InChIInChI=1S/C16H15FN4O2S/c1-3-23-16(22)19-14-8-10(2)20-21(14)15-18-13(9-24-15)11-4-6-12(17)7-5-11/h4-9H,3H2,1-2H3,(H,19,22)
InChIKeyXUWKSUNDDVHXDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamate (CAS 1019104-71-2): Chemical Identity and Compound Class for Research Procurement


Ethyl (1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamate (CAS 1019104-71-2; molecular formula C₁₆H₁₅FN₄O₂S; MW 346.4 g/mol) is a fully synthetic heterocyclic small molecule built on a hybrid thiazole–pyrazole scaffold bearing a 4-fluorophenyl substituent at the thiazole C4 position and an ethyl carbamate moiety at the pyrazole C5 position [1]. The compound contains one hydrogen bond donor, six hydrogen bond acceptors, five rotatable bonds, and a computed XLogP3-AA of 3.7 [1]. It is commercially available primarily as a research-grade screening compound (typical purity ≥95%) and is catalogued in the PubChem Compound database (CID 25281949) [1]. The compound appears within the Markush structures of patents claiming thiazole–pyrazole derivatives as FLT-3 kinase inhibitors and RORγt receptor modulators, indicating its relevance to kinase-targeted and immunomodulatory drug discovery programs [2] [3].

Why Generic Substitution of Ethyl (1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamate with In-Class Analogs Is Not Straightforward


The thiazole–pyrazole–carbamate chemotype is not a commodity scaffold: the specific connectivity—thiazole C2 linked to pyrazole N1, with the ethyl carbamate at pyrazole C5 and a 4-fluorophenyl group at thiazole C4—defines a precise pharmacophoric geometry that cannot be assumed equivalent across close analogs [1]. Even single-atom substitutions on the terminal phenyl ring produce measurable shifts in computed lipophilicity (XLogP3-AA ranges from 3.6 for the unsubstituted phenyl analog to 4.0 for the p-tolyl analog, versus 3.7 for the 4-fluorophenyl target compound), hydrogen bond acceptor count, and molecular polar surface area, all of which alter permeability, solubility, and off-target binding profiles [2] [3]. Furthermore, the fluorine atom uniquely modulates metabolic stability by blocking cytochrome P450-mediated para-hydroxylation—a clearance pathway accessible to the des-fluoro and p-tolyl analogs—making the 4-fluorophenyl derivative a non-substitutable tool for structure–activity relationship (SAR) studies where metabolic soft-spot probing is the explicit experimental objective [4].

Quantitative Evidence Guide: Differentiating Ethyl (1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamate from Closest Analogs


Computed Lipophilicity (XLogP3-AA) Comparison: 4-Fluorophenyl vs. Phenyl and p-Tolyl Analogs

The 4-fluorophenyl substituent confers an intermediate computed lipophilicity (XLogP3-AA = 3.7) compared with the unsubstituted phenyl analog (XLogP3-AA = 3.6, CAS 1020489-41-1) and the p-tolyl analog (XLogP3-AA = 4.0, CAS 1019103-50-4) [1] [2]. This 0.3-unit increase relative to the des-fluoro analog and 0.3-unit decrease relative to the p-tolyl analog places the compound in a differentiated lipophilicity window that simultaneously improves membrane permeability over the phenyl parent while reducing the risk of promiscuous off-target binding and poor aqueous solubility associated with the more lipophilic p-tolyl derivative [3].

Lipophilicity Physicochemical profiling Lead optimization

Hydrogen Bond Acceptor Count Differentiation: Fluorine-Enhanced Intermolecular Interaction Capacity

The target compound possesses six hydrogen bond acceptor (HBA) sites, whereas both the unsubstituted phenyl analog (CAS 1020489-41-1) and the p-tolyl analog (CAS 1019103-50-4) possess only five HBA sites [1] [2]. The additional HBA arises from the fluorine atom on the para position of the phenyl ring, which can engage in weak C–F···H–X hydrogen bonds and orthogonal multipolar interactions with protein backbone amides and side-chain hydroxyl groups that are inaccessible to the CH₃ or H substituents of the comparator analogs [3].

Hydrogen bonding Molecular recognition Medicinal chemistry design

Metabolic Stability Differentiation: Fluorine as a Block of Para-Hydroxylation

The 4-fluorophenyl substituent is a well-established metabolic blocking strategy: the C–F bond (bond dissociation energy ~116–130 kcal/mol) is substantially stronger than the C–H bond (~99–104 kcal/mol), rendering the para position resistant to oxidative metabolism by CYP450 enzymes [1] [2]. In contrast, the unsubstituted phenyl analog (CAS 1020489-41-1) carries an unblocked para C–H position that is susceptible to CYP-mediated hydroxylation, while the p-tolyl analog (CAS 1019103-50-4) is vulnerable to benzylic oxidation of the methyl group [3]. Although direct comparative microsomal stability data are not available for these specific analogs, the class-level evidence from fluorinated pyrazole–thiazole series consistently demonstrates that 4-fluorophenyl substitution extends in vitro half-life and reduces intrinsic clearance relative to non-fluorinated controls [1].

Metabolic stability Cytochrome P450 Fluorine medicinal chemistry

Patent-Based Target Landscape: FLT-3 Kinase and RORγt Inhibitor Chemical Space Coverage

The thiazole–pyrazole core scaffold with a 4-fluorophenyl substituent falls within the Markush claims of at least two distinct patent families: Novartis's FLT-3 kinase inhibitor series (US20070167449A1, covering formula (I) compounds where Q=S, X=C, R₁=substituted phenyl including 4-fluorophenyl, and R₂=substituted aryl or heteroaryl), and Takeda's RORγt receptor modulators (WO2012090987A1 / JP2012136470A) [1] [2]. By contrast, structurally similar thiazolyl-pyrazoline analogs from the academic literature (e.g., compounds 3c, 3f, and 3q from Sever et al., 2019) feature a pyrazoline (dihydro-pyrazole) ring and lack the carbamate functionality, targeting EGFR/HER2 kinases with IC₅₀ values of 4.34–4.71 μM against EGFR—a distinctly different target profile [3].

FLT-3 kinase RORγt Patent landscape Kinase inhibitors

Carbamate Functional Group as a Differentiating Pharmacophoric Feature Versus Amide and Urea Analogs

The ethyl carbamate moiety at the pyrazole C5 position distinguishes the target compound from structurally analogous N-aryl amides and ureas within the broader thiazole–pyrazole class [1]. Carbamates exhibit unique conformational properties due to partial C–N double bond character (rotational barrier approximately 15–18 kcal/mol), which restricts the carbonyl orientation relative to the pyrazole ring and creates a geometrically defined hydrogen bonding presentation distinct from the more flexible amide and urea analogs [2]. The carbamate also metallically stabilizes the compound: carbamate NH (pKₐ ~13–14) is less acidic than amide NH (pKₐ ~15–17) but more polarizable, favoring interactions with backbone carbonyls in kinase hinge regions [2]. In the N-phenylthiazole carbamate/amide/urea series optimized for trypanocidal activity, carbamate analogs showed a differentiated potency and selectivity profile compared with matched amide and urea pairs, with carbamates typically displaying superior metabolic stability owing to reduced CYP-mediated N-dealkylation [1].

Carbamate pharmacology Physicochemical property modulation Prodrug design

Caveat on Direct Biological Activity Data: Absence of Published Potency Values Necessitates Prospective Screening

As of April 2026, no peer-reviewed publications or public database entries report IC₅₀, EC₅₀, Kd, or Ki values for the target compound against any specific biological target [1]. The PubChem BioAssay database similarly contains no screening results for CID 25281949 [1]. This stands in contrast to structurally related thiazolyl-pyrazoline derivatives (e.g., compound 3f: EGFR IC₅₀ = 4.34 ± 0.66 μM, HER2 IC₅₀ = 2.28 ± 0.53 μM) and thiazole–pyrazole hybrids (CAIX IC₅₀ range = 0.071–0.902 μM), for which quantitative target engagement data are publicly available [2] [3]. This evidence gap should inform procurement decisions: the compound is best positioned as a screening library component or SAR probe rather than as a validated tool compound with a known activity profile.

Data transparency Screening compound Biological annotation gap

Best-Fit Research and Industrial Application Scenarios for Ethyl (1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamate


Fluorine-Specific SAR Probe in Kinase Inhibitor Lead Optimization Programs (FLT-3, EGFR, or RORγt Pathways)

In kinase drug discovery, establishing a fluorine SAR vector requires a matched set of analogs varying only at the para-phenyl substituent. The target compound (XLogP3-AA = 3.7; 6 HBA; blocked para position) [1] serves as the 4-fluorophenyl member of a matched series that includes the des-fluoro analog (XLogP3-AA = 3.6; 5 HBA) [2] and the p-tolyl analog (XLogP3-AA = 4.0; 5 HBA) [3], enabling deconvolution of electronic (fluorine inductive effect) from lipophilic (methyl) contributions to potency and selectivity at FLT-3 or RORγt targets [4] [5]. The carbamate moiety additionally provides a geometrically constrained hydrogen bonding presentation that differs from the amide-bearing analogs commonly used in EGFR programs [6].

In Vitro Metabolic Stability Comparator: Blocking Para-Hydroxylation in Microsomal Clearance Assays

The distinct metabolic vulnerability profile of the 4-fluorophenyl substituent—specifically, C–F bond resistance to oxidative cleavage—makes this compound the appropriate choice for experiments designed to quantify the metabolic liability of para-phenyl oxidation in a thiazole–pyrazole scaffold [4]. By running parallel microsomal or hepatocyte stability assays with the target compound (blocked para position), the phenyl analog (unblocked para C–H) [2], and the p-tolyl analog (benzylic oxidation risk) [3], researchers can generate intrinsic clearance data that directly attribute any stability advantage to fluorine substitution, informing the design of development candidates with improved pharmacokinetic profiles [4].

Chemical Library Enrichment for Phenotypic or Target-Based Screening of Kinase and Nuclear Receptor Panels

As a compound with patent-based annotations linking it to FLT-3 kinase and RORγt nuclear receptor pathways [4] [5], the target molecule is a rational addition to focused screening libraries targeting hematologic malignancies (FLT-3-driven AML) or autoimmune and inflammatory diseases (RORγt-mediated Th17 differentiation). Its inclusion in screening decks alongside the EGFR/HER2-active pyrazoline analogs [7] and CAIX/CAXII-active thiazole–pyrazole hybrids [8] expands the target coverage of a thiazole–pyrazole focused library to encompass receptor tyrosine kinases, nuclear hormone receptors, and carbonic anhydrases, maximizing the probability of identifying hits across diverse therapeutic areas from a single chemotype.

Carbamate Pharmacophore Validation in Scaffold-Hopping and Matched Molecular Pair Studies

The ethyl carbamate at pyrazole C5 represents a specific pharmacophoric decision point: carbamates engage hydrogen bond networks differently than amides, ureas, or sulfonamides due to their distinct C–N rotational barrier (~15–18 kcal/mol) and carbonyl electronics [6]. Researchers executing a scaffold-hopping campaign from an amide- or urea-containing hit can procure this compound to test whether the carbamate replacement maintains or improves target affinity while potentially altering metabolic stability and permeability—a matched-pair comparison that requires the exact carbamate geometry and substitution pattern embodied by this compound [1] [6].

Quote Request

Request a Quote for ethyl (1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.